Citiolone, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

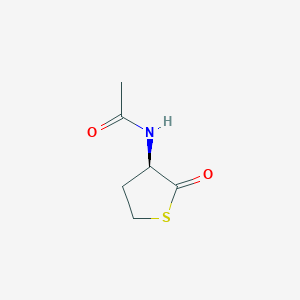

Citiolone, also known as ®-N-(2-Oxothiolan-3-yl)acetamide, is a derivative of the amino acid cysteine. It is primarily used in liver therapy due to its antioxidant properties, which help reduce oxidative stress and inflammation. Citiolone has also been studied for its potential in treating hypothermia as it acts as a hydroxyl free radical scavenger .

Preparation Methods

Synthetic Routes and Reaction Conditions

Citiolone can be synthesized through a single-step reaction. The process involves adding D,L-homocysteine thiolactone hydrochloride to chloroform, followed by the addition of methacryloyl chloride and triethylamine. The mixture is stirred in an ice bath, and the resulting solution is washed, extracted, and dried to obtain Citiolone with a yield of 83.9% .

Industrial Production Methods

While specific industrial production methods for Citiolone are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Citiolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Hydroxy or amine groups are used to open the thiolactone ring.

Major Products Formed

Oxidation: The major products are oxidized derivatives of Citiolone.

Substitution: The products include thiolated compounds formed by the reaction of released thiols with other functional groups.

Scientific Research Applications

Citiolone has diverse applications in scientific research, including:

Chemistry: Used as a thiolation agent and in polymer chemistry for macromolecular engineering.

Biology: Studied for its neuroprotective properties and potential in treating neurodegenerative disorders.

Medicine: Used in liver therapy to reduce oxidative stress and promote liver cell regeneration.

Industry: Applied in the synthesis of complex biochemicals and as a mucolytic and muco-regulating drug.

Mechanism of Action

Citiolone exerts its effects primarily through its antioxidant properties. It reduces oxidative stress and inflammation by scavenging free radicals. In liver therapy, Citiolone promotes liver cell regeneration and aids in the synthesis of essential molecules like glutathione . The exact molecular targets and pathways involved are still under investigation, but its role in reducing oxidative stress is well-documented .

Comparison with Similar Compounds

Citiolone is unique due to its specific structure and properties. Similar compounds include:

N-Acetylcysteine: Another cysteine derivative with antioxidant properties.

Glutathione: A tripeptide involved in cellular detoxification and antioxidant defense.

Cysteamine: A compound used in the treatment of cystinosis with antioxidant properties.

Citiolone stands out due to its specific application in liver therapy and its potential in treating hypothermia .

Properties

CAS No. |

183072-09-5 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

N-[(3R)-2-oxothiolan-3-yl]acetamide |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 |

InChI Key |

NRFJZTXWLKPZAV-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CCSC1=O |

Canonical SMILES |

CC(=O)NC1CCSC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.